N-benzyl-1,2,3,4-thiatriazol-5-amine
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Overview
Description
N-benzyl-1,2,3,4-thiatriazol-5-amine is an organic compound with the molecular formula C8H8N4S. It is a member of the thiatriazole family, characterized by a thiatriazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,2,3,4-thiatriazol-5-amine typically involves the reaction of benzyl chloride with 1,2,3,4-thiatriazol-5-amine in the presence of a base. The reaction is carried out in a mixture of ethanol and water at room temperature under normal atmospheric conditions . The general reaction scheme is as follows:
C6H5CH2Cl+C2H2N4S→C8H8N4S+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiatriazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Common Reagents and Conditions
Substitution: Benzyl chloride, alkyl halides, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various benzyl-substituted thiatriazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-benzyl-1,2,3,4-thiatriazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Thiatriazol-5-amine: A related compound with similar structural features but lacking the benzyl group.
N-cyclohexyl-1,2,3,4-thiatriazol-5-amine: Another derivative with a cyclohexyl group instead of a benzyl group.
Uniqueness
N-benzyl-1,2,3,4-thiatriazol-5-amine is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13078-31-4 |
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Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-benzylthiatriazol-5-amine |
InChI |
InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-9-8-10-11-12-13-8/h1-5H,6H2,(H,9,10,12) |
InChI Key |
WPKQBYNPMCKCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=NS2 |
Origin of Product |
United States |
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